2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride 2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1219979-94-8
VCID: VC2930200
InChI: InChI=1S/C8H18N2O.2ClH/c1-2-10(5-6-11)8-3-4-9-7-8;;/h8-9,11H,2-7H2,1H3;2*1H
SMILES: CCN(CCO)C1CCNC1.Cl.Cl
Molecular Formula: C8H20Cl2N2O
Molecular Weight: 231.16 g/mol

2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride

CAS No.: 1219979-94-8

Cat. No.: VC2930200

Molecular Formula: C8H20Cl2N2O

Molecular Weight: 231.16 g/mol

* For research use only. Not for human or veterinary use.

2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride - 1219979-94-8

Specification

CAS No. 1219979-94-8
Molecular Formula C8H20Cl2N2O
Molecular Weight 231.16 g/mol
IUPAC Name 2-[ethyl(pyrrolidin-3-yl)amino]ethanol;dihydrochloride
Standard InChI InChI=1S/C8H18N2O.2ClH/c1-2-10(5-6-11)8-3-4-9-7-8;;/h8-9,11H,2-7H2,1H3;2*1H
Standard InChI Key CFTOVMGTQSWZOY-UHFFFAOYSA-N
SMILES CCN(CCO)C1CCNC1.Cl.Cl
Canonical SMILES CCN(CCO)C1CCNC1.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride is a tertiary amino alcohol compound that exists as a dihydrochloride salt. It possesses distinct structural features that contribute to its chemical properties and potential applications. The compound is characterized by a pyrrolidinyl ring connected to an ethylaminoethanol group, with the amino and hydroxyl functionalities forming key reactive centers within the molecule.

Identification Parameters

The compound is uniquely identified through several standardized chemical identifiers as shown in Table 1:

ParameterValue
CAS Number1219979-94-8
MFCD NumberMFCD13561586
Molecular FormulaC₈H₂₀Cl₂N₂O
Molecular Weight231.17 g/mol
Monoisotopic Mass230.095269
ChemSpider ID25075228

The compound contains one potential stereocenter at the 3-position of the pyrrolidinyl ring, though many commercial sources provide the racemic mixture rather than isolated stereoisomers .

Physicochemical Properties

The physicochemical properties of 2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride are critical for understanding its behavior in various chemical and biological systems. These properties determine its solubility, stability, and reactivity patterns.

Physical State and Appearance

The compound typically exists as a crystalline solid at room temperature. Commercial preparations often appear as off-white to white crystalline powder .

Solubility Profile

Based on its structure and functional groups, 2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride is expected to demonstrate:

  • High solubility in water due to its salt form

  • Moderate solubility in polar organic solvents like methanol and ethanol

  • Limited solubility in less polar organic solvents

The presence of the dihydrochloride salt significantly enhances water solubility compared to the free base form of the compound.

Chemical Reactivity

The molecule contains several reactive functional groups:

  • The tertiary amine functionality serves as a potential nucleophile and base

  • The hydroxyl group can participate in esterification and other alcohol-typical reactions

  • The pyrrolidinyl nitrogen provides an additional basic site

These reactive centers make the compound potentially useful in various synthetic applications and contribute to its biological activity profile.

Applications and Research Context

The compound 2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride possesses structural features that make it potentially valuable in several research contexts, particularly in pharmaceutical research and development.

Structure-Activity Relationship Studies

The compound's structure contains both basic nitrogen centers and a hydroxyl group, which are common pharmacophores in many bioactive molecules. These features may contribute to binding interactions with various biological targets, making the compound potentially useful in structure-activity relationship (SAR) studies .

Chemical Probe Development

The functional groups present in 2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride allow for further chemical modification, potentially enabling its use as a scaffold for chemical probe development in biological research.

Related Compounds and Structural Analogs

Understanding the relationship between 2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride and structurally similar compounds provides context for its potential applications and properties.

Structural Homologs

A closely related compound is 2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride (CAS: 1220021-04-4), which contains an additional methylene group between the pyrrolidinyl ring and the amino function . This subtle structural difference results in:

  • Different molecular formula: C₉H₂₂Cl₂N₂O

  • Higher molecular weight: 245.19 g/mol

  • Potentially different biological activity profile due to altered spatial arrangement of functional groups

Functional Analogs

Other functional analogs include:

  • Various 3-substituted pyrrolidine derivatives that have been investigated for diverse biological activities

  • Pyrrolidine compounds containing different terminal functional groups but maintaining the core structural elements

Bioisosteric Replacements

Potential bioisosteric variations might include:

  • Replacement of the pyrrolidine with piperidine or other heterocyclic systems

  • Modification of the hydroxyethyl group to other polar functionalities

  • Alteration of the ethyl substituent on the nitrogen

Such modifications could be explored for structure-activity relationship studies in drug discovery programs.

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